Griseophenone - 7776-77-4

Griseophenone

Catalog Number: EVT-13541898
CAS Number: 7776-77-4
Molecular Formula: C17H15ClO6
Molecular Weight: 350.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of griseophenone involves several key steps and can be achieved through both natural biosynthetic pathways and total synthesis methods. The biosynthesis typically starts with the polyketide pathway leading to the formation of polyketide precursors. For instance, the compound is synthesized from griseofulvin through a series of enzymatic reactions involving specific enzymes such as cytochrome P450 monooxygenases .

In laboratory settings, total synthesis strategies have been developed. A notable method includes the use of S-adenosylmethionine (SAM) in the methylation steps and various coupling reactions to form the desired carbon skeletons. The synthesis often employs palladium-catalyzed hydrogenation processes to reduce double bonds in precursor compounds, leading to high yields of griseophenone .

Chemical Reactions Analysis

Reactions and Technical Details

Griseophenone participates in several chemical reactions that are pivotal for its transformation into biologically active forms. Key reactions include:

  1. Oxidative Cyclization: This reaction involves the conversion of griseophenone B into more complex structures through oxidative processes mediated by cytochrome P450 enzymes. The mechanism typically involves two sequential phenolic O-H abstractions leading to radical coupling and formation of new carbon-carbon bonds .
  2. Methylation Reactions: Utilizing S-adenosylmethionine as a methyl donor, griseophenone undergoes methylation at various positions, affecting its solubility and reactivity.
  3. Reduction Reactions: Griseophenone can be reduced to yield other derivatives through catalytic hydrogenation processes, which are essential for synthesizing analogs with modified biological activities .
Mechanism of Action

Process and Data

Griseophenone exhibits its biological effects through multiple mechanisms. Primarily, it acts by inhibiting fungal cell division via binding to tubulin, disrupting microtubule formation necessary for mitosis. This anti-mitotic property has been confirmed in both in vitro studies and cellular models .

Additionally, recent studies suggest that griseophenone may also exert antiviral effects by interfering with viral replication processes. The exact mechanism involves modulation of host cellular pathways that viruses exploit for replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Griseophenone is typically found as a white to pale cream-colored crystalline powder. Key physical properties include:

  • Melting Point: Approximately 220 °C
  • Solubility: Very slightly soluble in water (0.2 g/L at 25 °C), but more soluble in organic solvents such as ethanol and methanol.
  • Odor: Odorless or almost odorless
  • Taste: Tasteless
  • Stability: Sublimes without decomposition at elevated temperatures (410 °F) .

These properties influence its formulation in pharmaceutical preparations.

Applications

Scientific Uses

Griseophenone has significant applications in medicine due to its antifungal properties. It is utilized in treating various superficial fungal infections, particularly those affecting skin and nails. Beyond its antifungal use, ongoing research explores its potential as an antiviral agent and an anticancer compound due to its ability to disrupt cellular processes essential for pathogen survival and proliferation .

Biosynthesis and Metabolic Pathway Analysis of Griseophenone

Gene Cluster Identification in Penicillium spp. and Related Fungi

The biosynthetic gene cluster (BGC) responsible for griseophenone production—designated the gsf (griseofulvin) cluster—was first characterized in Penicillium aethiopicum through shotgun sequencing and bioinformatics mining [7]. This cluster spans ~20 kb and comprises 13 genes (gsfA–gsfK, gsfR1, gsfR2), encoding a non-reducing polyketide synthase (NR-PKS), methyltransferases, halogenases, oxidoreductases, and regulatory proteins [2] [7]. Comparative genomics across 12 griseophenone-producing fungi, including P. griseofulvum, Xylaria flabelliformis, and Abieticola koreana, revealed seven conserved "core" genes (gsfA, gsfB, gsfC, gsfD, gsfE, gsfF, gsfI) essential for griseophenone assembly (Table 1) [2] [5]. Notably, P. griseofulvum lacks accessory genes (gsfK, gsfH, gsfR2), confirming their non-essential role in the pathway [2] [4].

Table 1: Conservation of gsf Genes in Griseophenone-Producing Fungi

GeneFunctionConservation (%)Essentiality
gsfANR-PKS backbone synthesis100%Essential
gsfB/CO-Methyltransferases100%Essential
gsfIHalogenase100%Essential
gsfFCytochrome P450 oxidase100%Essential
gsfKDehydrogenase25%Non-essential
gsfR1Pathway-specific regulator75%Regulatory

Enzymatic Mechanisms in Polyketide Synthase (PKS)-Mediated Synthesis

Griseophenone biosynthesis initiates with the NR-PKS GsfA, which assembles a heptaketide backbone from one acetyl-CoA and six malonyl-CoA units [7] [10]. Unlike typical fungal NR-PKSs, GsfA lacks a C-terminal thioesterase domain but contains starter-unit-ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (MAT), product template (PT), and acyl carrier protein (ACP) domains [10]. The PT domain orchestrates an atypical C8–C13 aldol cyclization, forming the benzophenone intermediate norlichexanthone (5) or its non-cyclized form 5a (Figure 1A) [10].

Subsequent tailoring involves:

  • Methylation: O-Methyltransferases GsfB and GsfC catalyze stepwise methylation of phenolic hydroxyl groups on 5a, yielding griseophenone C (11). Deletion of gsfB or gsfC abolishes griseophenone production, accumulating shunt products like griseophenone E [10].
  • Halogenation: Flavin-dependent halogenase GsfI installs a chlorine atom at C4' of 11, generating griseophenone B (10) [7] [10].
  • Oxidative coupling: Cytochrome P450 GsfF performs regioselective C2'–C2 coupling between the orcinol and phloroglucinol rings of 10, forming the spirocyclic grisan scaffold of dechlorogriseofulvin [10].

Figure 1: Key Enzymatic Steps in Griseophenone Biosynthesis

(A) GsfA: Acetyl-CoA + 6 Malonyl-CoA → Benzophenone 5a  (B) GsfB/GsfC: 5a → Griseophenone C (11)  (C) GsfI: 11 → Griseophenone B (10)  (D) GsfF: 10 → Grisan scaffold via oxidative coupling  

Regulatory Networks Controlling Precursor Availability in Fungal Hosts

Precursor flux toward griseophenone is governed by hierarchical regulatory mechanisms:

  • Cluster-specific regulation: The transcription factor GsfR1 directly activates gsfA and gsfI expression. Deletion of gsfR1 in P. griseofulvum reduces griseophenone yields by >90% and concurrently suppresses patulin biosynthesis, indicating pleiotropic effects [4].
  • Nutrient sensing: Carbon and nitrogen sources dynamically modulate precursor pools. High ATP/ADP ratios (indicating energy surplus) and lactose-rich media enhance malonyl-CoA availability, elevating griseophenone titers [2] [6].
  • Global regulators: gsfR1 promoter analysis identified binding sites for CreA (carbon catabolite repressor) and AreA (nitrogen metabolism regulator), linking griseophenone synthesis to nutrient status [4].

Table 2: Factors Influencing Precursor Availability for Griseophenone

FactorMechanismImpact on Yield
ATP/ADP ratioReflects cellular energy statusPositive correlation
Lactose vs. glucoseEnhances malonyl-CoA flux3–5× increase
gsfR1 expressionActivates core biosynthetic genesEssential
Nitrogen limitationDerepresses AreA-mediated transcriptionModerate increase

Comparative Analysis of Griseophenone and Griseofulvin Biosynthetic Pathways

Griseophenone is a dedicated intermediate in the griseofulvin pathway, sharing the early enzymatic steps (GsfA–GsfI) but diverging at the oxidative coupling stage (Figure 2) [3] [10]:

  • Shared steps: Both pathways utilize GsfA, GsfB, GsfC, and GsfI to convert acetyl/malonyl-CoA into griseophenone B (10) [7] [10].
  • Branch point: GsfF (P450) catalyzes C–C coupling in griseofulvin, whereas bacterial/fungal type II PKS systems employ copper-dependent oxidases (e.g., dihydrogeodin oxidase) for analogous reactions [10].
  • Downstream specialization: Griseofulvin biosynthesis requires two additional steps: methylation by GsfD and enoylreduction by GsfE to yield griseofulvin [5] [10]. In contrast, griseophenone accumulates if gsfF is disrupted or under nutrient-limited conditions [4] [10].

Figure 2: Pathway Divergence at Griseophenone B

Griseophenone B (10) → [GsfF] → Grisan scaffold → [GsfD, GsfE] → Griseofulvin  │  └──→ Accumulation as endpoint metabolite  

Table 3: Enzymatic Differences Between Griseophenone and Griseofulvin Pathways

EnzymeGriseophenone PathwayGriseofulvin Pathway
GsfA–IRequired for intermediate synthesisIdentical early steps
GsfFNot involvedEssential for C–C coupling
GsfD/ENot requiredNecessary for final modifications

This comparative analysis underscores griseophenone’s role as a pathway checkpoint, where metabolic flux is directed toward griseofulvin only upon optimal expression of gsfF, gsfD, and gsfE [5] [10].

Properties

CAS Number

7776-77-4

Product Name

Griseophenone

IUPAC Name

7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione

Molecular Formula

C17H15ClO6

Molecular Weight

350.7 g/mol

InChI

InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3

InChI Key

ISLYVROQSJYFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

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